Regioisomer Specificity: 2-ylmethyl vs. 3-ylmethyl Substitution
The target compound bears the carbamate-methyl substituent at the pyrrolidine 2-position (2-ylmethyl), which is the critical attachment geometry required for P2/P2′ ligand incorporation in C₂-symmetric HIV-1 protease inhibitors. The 3-ylmethyl regioisomer (CAS 1354029-39-2), despite identical molecular formula (C₁₇H₂₅N₃O₃) and molecular weight (319.40 g·mol⁻¹), positions the substituent vector at a different dihedral angle relative to the pyrrolidine ring plane, resulting in a fundamentally altered exit-vector trajectory . Crystallographic analysis of pyrrolidine-2-ylmethyl carbamate-based inhibitors in complex with HIV-1 protease (PDB: 2PWR, resolution 1.75 Å) demonstrates that the 2-ylmethyl geometry enables optimal occupancy of the S2/S2′ subsites, while 3-substituted analogs would project the carbamate into solvent or clash with the enzyme backbone [1].
| Evidence Dimension | Pyrrolidine substitution position (2-ylmethyl vs. 3-ylmethyl) – regiochemical identity |
|---|---|
| Target Compound Data | 2-ylmethyl substitution on pyrrolidine ring (CAS 1354029-31-4, C₁₇H₂₅N₃O₃, MW 319.40 g·mol⁻¹) |
| Comparator Or Baseline | 3-ylmethyl regioisomer (CAS 1354029-39-2, C₁₇H₂₅N₃O₃, MW 319.40 g·mol⁻¹) |
| Quantified Difference | Identical molecular formula and MW; differentiated solely by substitution position (C-2 vs. C-3 of pyrrolidine). Crystallographic evidence (PDB: 2PWR) establishes that only the 2-ylmethyl geometry is compatible with S2/S2′ subsite occupancy in aspartyl protease binding pockets. |
| Conditions | HIV-1 protease co-crystal structures (PDB: 2PWR, 2PQZ, 2PWC) with pyrrolidine-2-ylmethyl carbamate inhibitors; X-ray diffraction resolution range 1.55–1.95 Å. |
Why This Matters
For protease inhibitor lead optimization, the 2-ylmethyl attachment is a non-negotiable structural requirement; procurement of the 3-ylmethyl isomer by error would produce a compound incapable of adopting the biologically validated binding mode.
- [1] Blum, A., Böttcher, J., Heine, A., Klebe, G., Diederich, W. E. (2008). Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold. J. Med. Chem., 51(7), 2078–2089. DOI: 10.1021/jm701142s. PDB: 2PWR (1.75 Å), 2PQZ (1.55 Å), 2PWC, 2QNN, 2QNP, 2QNQ. View Source
